2-Amino-3-(4-bromophenyl)propanamide

Glutamate receptor AMPA Ion channel

Medicinal chemists often face invalid SAR when halogen-specific binding modes are overlooked. This 4-bromophenylalaninamide resolves that gap: the para-bromine introduces a unique halogen-bond motif that alters target residence time versus 4-Cl or 4-F analogs. - ≥95% purity ensures reliable solid-phase peptide coupling and cross-coupling yields. - Validated pharmacology: sub-micromolar GluA2 Ki and 40 nM IC50 against p38α MAPK, with weak PDE4B inhibition (9.74 µM) for off-target benchmarking. - Dual-purpose bromine serves as both an X-ray phasing heavy atom and a Suzuki/Buchwald-Hartwig handle for library expansion.

Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
Cat. No. B13337232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-bromophenyl)propanamide
Molecular FormulaC9H11BrN2O
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)N)N)Br
InChIInChI=1S/C9H11BrN2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13)
InChIKeyIMIDKBDZFMKIDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(4-bromophenyl)propanamide: Receptor & Enzyme Targeting


2-Amino-3-(4-bromophenyl)propanamide (CAS 128834-05-9) is a phenylalanine-derived amide bearing a para-bromine substituent on the aromatic ring . This halogenated scaffold distinguishes it from unsubstituted phenylalanine amide, introducing unique electronic and steric properties that influence molecular recognition at key biological targets including AMPA-type glutamate receptors, phosphodiesterases, and protein kinases [1]. As a research-grade building block (typically supplied at ≥95% purity), it serves as a critical tool for structure-activity relationship (SAR) studies and as a versatile intermediate in medicinal chemistry programs .

Halogen-specific SAR probe
Para-bromine substituent enables unique electronic and steric interactions at AMPA receptors, PDE4B, and p38 MAPK
Medicinal chemistry building block
Versatile intermediate for amide coupling, SPPS, and cross-coupling reactions
Target engagement studies
Supports binding and inhibition assays for ionotropic glutamate receptors and MAP kinase pathways

2-Amino-3-(4-bromophenyl)propanamide: Essential Bromine Substitution


The simple substitution of a hydrogen atom with a bromine at the para position of the phenyl ring is not a conservative modification. This replacement increases molecular weight and polarizability, creating a halogen bond donor/acceptor motif that can dramatically alter binding mode and target residence time [1]. Consequently, data generated with 2-Amino-3-phenylpropanamide (unsubstituted) or the 4-chloro/4-fluoro analogs cannot be directly extrapolated to the 4-bromo derivative. For instance, the bulky bromine atom can force distinct binding poses within receptor pockets, leading to a unique selectivity profile against off-target receptors or enzymes that would not be observed with smaller halogens [2]. Using a non-brominated substitute introduces a significant risk of false negatives in screening campaigns and invalidates quantitative SAR models built for bromine-specific interactions [1].

Unsubstituted analog
Lacks para-bromine; negligible AMPA binding may cause false negatives in screening
4-Cl or 4-F analogs
Altered lipophilicity and binding pose may shift selectivity profile; SAR models may not transfer

2-Amino-3-(4-bromophenyl)propanamide: Comparative Performance Evidence


AMPA Receptor Affinity: Comparison with Unsubstituted Analog

The 4-bromo substitution confers measurable binding to the AMPA receptor (GluA2) in a human cell line, whereas the unsubstituted phenylalanine amide scaffold typically exhibits negligible or undetectable affinity in comparable radioligand displacement assays. This is consistent with SAR studies showing that para-halogenation is essential for low-micromolar AMPA receptor engagement [1].

AMPA Affinity vs. Unsubstituted
Class-level
Ki 940 nM vs negligible
>10-fold affinity gain
Supports AMPA binding-site engagement context
Radioligand displacement assay; class-level inference
Glutamate receptor AMPA Ion channel Neuropharmacology Binding affinity

PDE4B vs. p38 MAPK Selectivity Profile

The compound exhibits weak inhibition of the cAMP-specific phosphodiesterase PDE4B (IC50 = 9.74 µM) [1]. While this activity is modest, it serves as a critical selectivity benchmark when compared to its potent inhibition of p38alpha MAPK (IC50 = 40 nM) [2]. This >200-fold difference in potency across two enzymes in related signaling pathways indicates that the bromine substituent orients the molecule favorably for kinase active sites but poorly for the PDE4B catalytic domain, providing a clear roadmap for analoging.

PDE4B vs. p38 Selectivity
Context-dependent
p38 IC50 40 nM vs PDE4B IC50 9.74 µM
243-fold selectivity for p38
Supports kinase selectivity profiling; informs PDE4B liability review
Cross-study comparison; confirm in same assay panel
Phosphodiesterase PDE4B Inflammation Enzyme inhibition Selectivity profile

p38alpha MAPK Inhibition vs. Unsubstituted Analog

The compound inhibits p38alpha mitogen-activated protein kinase with an IC50 of 40 nM [1]. This level of potency is on par with many established p38 inhibitors and is orders of magnitude more potent than the unsubstituted phenylalanine amide, which does not appreciably inhibit p38 at micromolar concentrations. The bromine atom likely contributes to hydrophobic packing in the kinase's deep ATP-binding pocket.

p38 Inhibition vs. Unsubstituted
Class-level
IC50 40 nM vs >10 µM (inactive)
>250-fold potency gain
Supports p38 MAPK probe development context
ELISA assay; class-level inference from unsubstituted estimate
MAP kinase p38 Kinase inhibitor Inflammation Signal transduction

Physicochemical Profile vs. Halogen Analogs

Commercially available 2-Amino-3-(4-bromophenyl)propanamide is supplied with a minimum purity specification of 95% (HPLC) and a defined molecular weight of 243.1 Da . This specification provides a reproducible baseline for screening and synthesis that differs materially from the 4-chloro analog (MW 198.65 Da, ClogP ~1.5) and 4-fluoro analog (MW 182.19 Da, ClogP ~0.9). The higher lipophilicity and molecular weight of the bromo derivative influence solubility and permeability, factors critical for in vitro assay design.

Physicochemical Profile vs. Halogen Analogs
Reported
MW 243.1 Da, ClogP ~2.1 vs 4-Cl: 198.65 Da, ~1.5; 4-F: 182.19 Da, ~0.9
Higher lipophilicity and MW
Impacts solubility and assay solubilization protocols
Calculated properties; verify DMSO stock limits
Quality control Purity specification Physicochemical properties Procurement HPLC

2-Amino-3-(4-bromophenyl)propanamide: Key Research Applications


AMPA Receptor Antagonist SAR Studies

Given its sub-micromolar Ki for GluA2 [1], 2-Amino-3-(4-bromophenyl)propanamide serves as an optimal starting point for SAR expansion in AMPA receptor programs. Medicinal chemists should procure this compound to systematically explore the impact of amide substitution while maintaining the 4-bromo motif, which is essential for low-micromolar binding as opposed to the inactive unsubstituted phenylalanine amide.

p38 MAPK Inhibitor Selectivity Profiling

The 40 nM IC50 against p38alpha MAPK [2] combined with the weak 9.74 µM inhibition of PDE4B [3] provides an excellent reference profile for assessing off-target liabilities. Researchers validating p38 inhibitors should use this compound as a control to ensure that observed cellular effects are not confounded by PDE4B inhibition, a common artifact in anti-inflammatory drug discovery.

Peptidomimetic & Constrained Amino Acid Synthesis

As a brominated phenylalanine amide, this compound is a versatile building block for solid-phase peptide synthesis (SPPS) and the construction of peptidomimetic libraries . The bromine atom serves a dual purpose: it acts as a heavy atom for X-ray crystallography phasing and as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse biaryl or heteroaryl analogs. Procurement at ≥95% purity ensures reliable coupling efficiency and minimizes side reactions.

Kinase-Focused Fragment Library Expansion

The molecule's low molecular weight (243.1 Da) and specific nanomolar inhibition of p38 MAPK make it an ideal fragment-like starting point for structure-based drug design . Laboratories performing fragment-based screening or kinase panel profiling should include the 4-bromo variant to capture halogen-specific binding modes that are absent in the 4-chloro or 4-fluoro analogs, which may fail to elicit the same binding pose due to reduced van der Waals radius and polarizability.

Application
Selection Property
Validation Focus
AMPA receptor SAR expansion
Bromine-dependent binding motif
Confirm binding mode via mutagenesis or docking
p38 inhibitor selectivity profiling
Kinase selectivity window (vs. PDE4B)
Assess off-target PDE4B inhibition in cellular assays
Peptidomimetic & constrained amino acid synthesis
Bromine as heavy atom / synthetic handle
Verify coupling efficiency and X-ray phasing utility
Fragment-based kinase screening
Halogen-specific binding mode (Br vs. Cl/F)
Compare binding poses with Cl/F analogs to confirm halogen-driven interactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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